molecular formula C21H36N2O6 B1249402 Epopromycin A

Epopromycin A

Cat. No. B1249402
M. Wt: 412.5 g/mol
InChI Key: XMRSQXUAYNXWEE-MVWJYJSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epopromycin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Cellulose Biosynthesis

Epopromycin A has been studied for its inhibition of cellulose biosynthesis. The interest in this area led to the development of an efficient synthesis process for the natural product, facilitating the creation of various analogues. This research is significant for understanding the potential applications of Epopromycin A in manipulating cellulose biosynthesis, which could have implications in various fields including material science and biotechnology (Dobler, 2001).

Insights from Related Research

While specific studies on Epopromycin A are limited, insights can be gained from research on related compounds, such as puromycin. Puromycin is known for its role in inhibiting protein synthesis by ribosome-catalyzed incorporation into nascent chains, leading to premature termination of translation. This property has made it a valuable tool in the study of protein synthesis across various model systems, from cell-free translation to whole animals. Puromycin's structure, which includes a nucleoside covalently bound to an amino acid, has enabled the development of a diverse toolbox of puromycin-based reagents. These reagents have advanced the understanding of protein synthesis in normal and pathological processes, including immune response and neurological function, which could provide context for the broader applications of Epopromycin A in scientific research (Aviner, 2020).

properties

Product Name

Epopromycin A

Molecular Formula

C21H36N2O6

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide

InChI

InChI=1S/C21H36N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14,16-17,24-25H,3,5-13H2,1-2,4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1

InChI Key

XMRSQXUAYNXWEE-MVWJYJSVSA-N

Isomeric SMILES

CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=C)C)C(=O)C1(CO1)CO

Canonical SMILES

CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO

synonyms

epopromycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Epopromycin A
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Epopromycin A
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Epopromycin A
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Epopromycin A
Reactant of Route 6
Epopromycin A

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